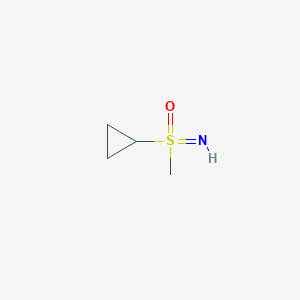

Cyclopropyl (imino)(methyl)-lambda6-sulfanone

説明

Cyclopropyl (imino)(methyl)-lambda6-sulfanone, also known as CIMLS, is a cyclic sulfone compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. CIMLS has been studied for its potential to act as a synthetic reagent, a catalyst, and an inhibitor of enzymes. It has been used in the synthesis of a number of different compounds, as well as in the study of enzyme inhibition, and in the development of drugs.

科学的研究の応用

Metal-Free Acid-Catalyzed Synthesis

An efficient, metal-free method was reported for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This process demonstrates broad functional group tolerance, good to excellent yields, and mild reaction conditions, highlighting its potential in synthesizing complex organic molecules with high atom economy (More et al., 2021).

Chelating Ligands for Homogeneous Catalysis

New heteroditopic imino N-heterocyclic carbenes were explored as chelating ligands in homogeneous catalysis. The synthesis involved several steps, including alkylation, imination, and methylation, leading to stable iminoisopropyl N-heterocyclic carbenes. These compounds, and their sulfur, selenium, and tungsten tetracarbonyl derivatives, were characterized and shown to have potential applications in catalysis (Steiner et al., 2005).

Enantioselective Synthesis

Research on enantioselective access to spirocyclic sultams via chiral Cp(x) -Rhodium(III)-catalyzed annulations was reported. This involves the [3+2] annulation of an N-sulfonyl ketimine and an alkyne, offering a rapid and high-yielding approach to valuable spirocyclic sultams for organic and medicinal chemistry (Pham & Cramer, 2016).

Corrosion Inhibition

Schiff bases derived from sulfanylphenyl imino compounds were investigated as corrosion inhibitors in acidic media. These studies reveal significant decreases in corrosion rates of metals, showing the potential of such compounds in industrial applications where corrosion resistance is crucial (Behpour et al., 2009).

Analytical and Voltammetric Applications

The synthesis and properties of novel fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs were explored for their analytical and voltammetric applications. These compounds showed promising antimicrobial activities and potential for use in environmental and pharmaceutical analysis (Makki et al., 2016).

作用機序

Target of Action

Cyclopropyl (imino)(methyl)-lambda6-sulfanone is a complex compound that likely interacts with multiple targets. For instance, cyclopropyl groups are found in many natural and synthetic compounds with diverse biological activities . Similarly, Schiff bases’ imino-groups are known to grant antimalarial action .

Mode of Action

The cyclopropyl group is known for its unique structural and chemical properties, which make it widespread in natural products and essential for biological activities . The imino group in Schiff bases serves an important role in their biological activity .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in diverse biosynthetic pathways . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The cyclopropyl group is known to increase the potency of certain agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely impact its bioavailability and efficacy.

Result of Action

Compounds containing cyclopropyl and imino groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

cyclopropyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTPJYRBBKGUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)

![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)